molecular formula C17H16N4O2 B11688225 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11688225
M. Wt: 308.33 g/mol
InChI Key: CSNAEZXALLKKFR-VCHYOVAHSA-N
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Description

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine-substituted pyrazoles.

Scientific Research Applications

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYL-5-OXO-1-PHENYL-1H-PYRAZOL-4-YL)BENZOIC ACID: Similar in structure but with a benzoic acid moiety instead of naphthalene.

    5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL: Lacks the hydrazide group and naphthalene moiety.

Uniqueness

Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H16N4O2/c1-11-15(17(23)21-19-11)9-16(22)20-18-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10,15H,9H2,1H3,(H,20,22)(H,21,23)/b18-10+

InChI Key

CSNAEZXALLKKFR-VCHYOVAHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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